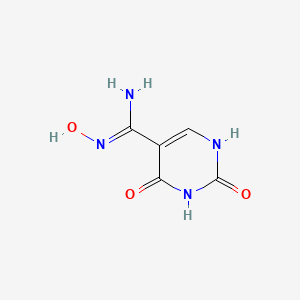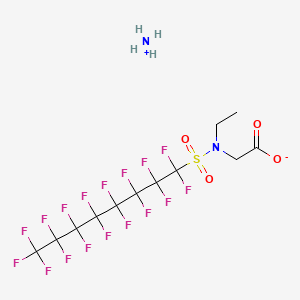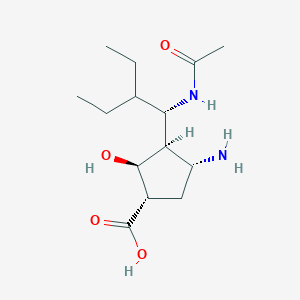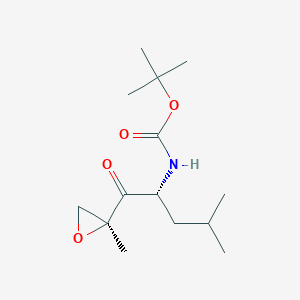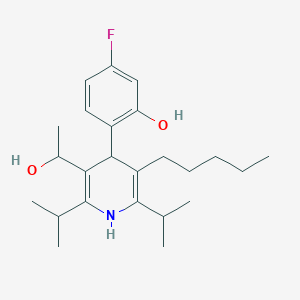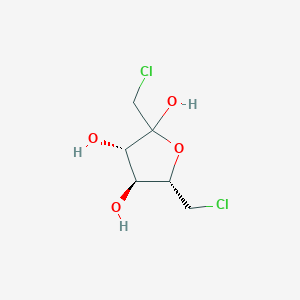
1,6-Dichloro-1,6-dideoxy-d-fructofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol is a synthetic organic compound characterized by its tetrahydrofuran ring structure with chloromethyl and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol typically involves the chloromethylation of a suitable tetrahydrofuran precursor. One common method includes the reaction of tetrahydrofuran-2,3,4-triol with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chloromethyl groups can be reduced to methyl groups.
Substitution: The chloromethyl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of tetrahydrofuran-2,3,4-trione derivatives.
Reduction: Formation of tetrahydrofuran-2,3,4-trimethyl derivatives.
Substitution: Formation of tetrahydrofuran derivatives with various functional groups replacing the chloromethyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
This compound may be explored for its potential biological activity, such as antimicrobial or anticancer properties, due to its unique structure.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for drug development, particularly for targeting specific enzymes or receptors.
Industry
In materials science, (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol could be used in the synthesis of polymers or as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action for (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol would depend on its specific application. For example, in a biological context, it might interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S,5S)-2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol: Similar structure but with hydroxymethyl groups instead of chloromethyl groups.
(3S,4S,5S)-2,5-Bis(methyl)tetrahydrofuran-2,3,4-triol: Similar structure but with methyl groups instead of chloromethyl groups.
Uniqueness
(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol is unique due to the presence of chloromethyl groups, which provide distinct reactivity compared to hydroxymethyl or methyl groups. This allows for specific chemical transformations that are not possible with its analogs.
Propiedades
Fórmula molecular |
C6H10Cl2O4 |
|---|---|
Peso molecular |
217.04 g/mol |
Nombre IUPAC |
(3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H10Cl2O4/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,9-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |
Clave InChI |
DPQRLGLZWCGBGE-VRPWFDPXSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H](C(O1)(CCl)O)O)O)Cl |
SMILES canónico |
C(C1C(C(C(O1)(CCl)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


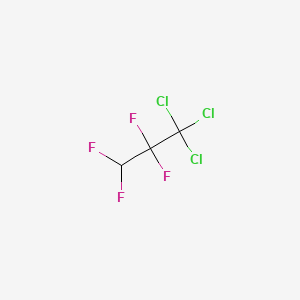


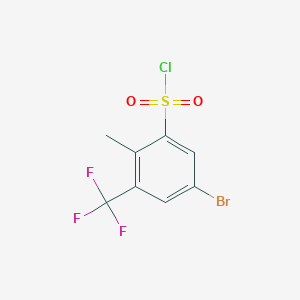
![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)

